molecular formula C18H16N2O4S B2747923 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1226438-96-5

4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2747923
CAS No.: 1226438-96-5
M. Wt: 356.4
InChI Key: ICDFYZJHYYSQPF-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core modified with a 3,4-dimethoxyphenyl group at position 4, a methyl group at position 6, and a carbonitrile substituent at position 2. This structure combines electron-donating methoxy groups with the electron-withdrawing carbonitrile group, creating a unique electronic profile that may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-12-4-7-18-15(8-12)20(11-14(10-19)25(18,21)22)13-5-6-16(23-2)17(9-13)24-3/h4-9,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDFYZJHYYSQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Cyclization Step : Solvent-free conditions increase reaction rates and yields (from 45% to 68%) compared to traditional xylene reflux.
  • Methylation : Lower temperatures (0°C) enhance regioselectivity, reducing byproduct formation from 15% to <5%.

Catalytic Systems

  • Palladium Catalysts : The use of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) ligand improves coupling efficiency in the Suzuki–Miyaura step, achieving 82% yield.

Purification Challenges

The final compound exhibits poor solubility in polar solvents, necessitating gradient elution during column chromatography (ethyl acetate/hexane from 1:4 to 1:2). Recrystallization from acetonitrile/water (9:1) yields high-purity crystals (>98% by HPLC).

Summary of Synthetic Pathway

Step Reaction Type Reagents/Conditions Yield (%)
1 Cyclization K₂CO₃, DMF, rt, 24 h 68
2 Suzuki–Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C 75
3 Friedel–Crafts Alkylation CH₃I, AlCl₃, CH₂Cl₂, 0°C → rt 82
4a Chlorination Cl₂, CH₂Cl₂/H₂O, 0°C 93
4b Cyanation CuCN, DMSO, 120°C 73
5 Oxidation H₂O₂, CH₃COOH, 60°C 88

Mechanistic Insights

  • Cyclization : The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfur atom attacks the activated chloroarene ring, followed by deprotonation to form the six-membered thiazine ring.
  • Oxidation : Hydrogen peroxide oxidizes the thioether sulfur to sulfone groups through a stepwise radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies.

Scalability and Industrial Relevance

Kilogram-scale production has been achieved using continuous flow reactors for the chlorination and cyanation steps, reducing reaction times by 40%. However, the oxidation step remains a bottleneck due to the exothermic nature of peroxide reactions, requiring specialized equipment for temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

PI3Kδ Inhibition

Research has indicated that this compound acts as a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor . The inhibition of PI3Kδ is significant in the treatment of certain cancers and autoimmune diseases. Studies have shown that modifications to the compound can enhance its efficacy as a PI3Kδ inhibitor, suggesting that it could be developed into a therapeutic agent for related conditions .

Antimicrobial and Antiviral Properties

The compound has also been studied for its antimicrobial and antiviral activities . It is part of the 1,2,4-benzothiadiazine-1,1-dioxide class, which has demonstrated effectiveness against a range of pathogens. Various functional groups attached to the benzothiazine core have been explored to enhance these properties. For example, studies have indicated that introducing halo groups at specific positions significantly boosts antimicrobial efficacy .

Antihypertensive Effects

Another notable application is its potential as an antihypertensive agent . The compound’s structural characteristics allow it to interact with biological targets involved in blood pressure regulation. Experimental studies have shown promising results in reducing hypertension in animal models, indicating its potential for further development as a treatment for high blood pressure .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that include the modification of existing benzothiazine derivatives. The introduction of various functional groups allows for the tuning of its pharmacological properties. The synthesis typically employs methods such as:

  • Electrochemical ring closure : This method facilitates the formation of the benzothiazine core from thioamide precursors.
  • Buchwald-Hartwig amination : This reaction introduces aryl or alkyl amines to the structure, enhancing biological activity .

Case Study: Anticancer Activity

In a study investigating the anticancer properties of benzothiazine derivatives, researchers synthesized several analogs of 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide. These compounds were tested on various cancer cell lines, showing significant cytotoxic effects compared to standard treatments. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the functional groups improved activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Summary Table of Applications

Application AreaSpecific ActivityRemarks
PharmacologyPI3Kδ InhibitionPotential for cancer treatment
Antimicrobial ActivityEffective against bacterial pathogensModifications enhance efficacy
Antiviral ActivityInhibitory effects on viral replicationPotential use in antiviral therapies
Antihypertensive PropertiesReduction in blood pressurePromising results in animal models

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide with structurally related compounds, focusing on substituents, molecular properties, and inferred physicochemical/biological behaviors:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound: this compound C₁₉H₁₈N₂O₄S 3,4-dimethoxyphenyl (4), methyl (6), carbonitrile (2) ~370.42 High polarity (sulfone + carbonitrile), moderate lipophilicity (methyl)
4-(3-Bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Not specified 3-bromophenyl (4), fluoro (6), carbonitrile (2) Not provided Bromine increases molecular weight; fluoro enhances electronegativity
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₄BrNO₅S 3-methoxyphenyl (4), bromo (6), carboxylate (2) 424.27 Bromine and carboxylate ester increase lipophilicity; larger molecular weight
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid derivatives Varies (triazole core) 3,4-dimethoxyphenyl (5), thioacetic acid ~300–350 (estimated) Triazole core with dimethoxyphenyl; sulfur enhances metabolic stability

Key Observations:

  • The carbonitrile group in the target compound increases polarity and may improve aqueous solubility relative to carboxylate esters () or triazole derivatives ().
  • Molecular Weight and Lipophilicity :

    • The brominated analog () has a higher molecular weight (424.27 g/mol) due to bromine, which likely increases lipophilicity and may affect membrane permeability.
    • The target compound’s methyl group at position 6 contributes to moderate lipophilicity, balancing solubility and bioavailability.
  • Synthetic and Functional Group Trends: Carboxylate esters () and carbonitriles (target compound) are both electrophilic, but esters may undergo hydrolysis more readily than carbonitriles, affecting stability .

Research Findings and Implications

  • Similar approaches could be applied to the target compound to assess safety profiles .
  • Structural Optimization :
    Substitution at position 6 (methyl vs. bromo/fluoro) and position 2 (carbonitrile vs. carboxylate) offers tunability for drug design. For example, bromine or fluorine substitutions () may enhance target binding but increase molecular weight, while carbonitriles improve solubility .

  • Synthetic Challenges : The synthesis of sulfone-containing benzothiazines (e.g., 1,1-dioxide derivatives) requires controlled oxidation steps, as seen in analogous protocols (). Functionalizing the dimethoxyphenyl group may necessitate protective strategies to avoid demethylation .

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide belongs to the benzothiazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

where the key functional groups include:

  • A benzothiazine core
  • A dimethoxyphenyl substituent
  • A carbonitrile group

1. Antidiabetic Activity

Research indicates that derivatives of benzothiazine, including this compound, exhibit significant antidiabetic properties. Notably:

  • The compound activates KATP channels , leading to hyperpolarization of beta-cell membrane potential and inhibition of glucose-stimulated insulin release in vitro .
  • In vivo studies demonstrated that administration of related benzothiazine derivatives resulted in reduced plasma insulin levels and lowered blood pressure in anesthetized rats .

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazine derivatives:

  • The compound has shown promising activity against Staphylococcus aureus, a common pathogen responsible for various infections. It acts by targeting bacterial peptide deformylase (PDF), which is crucial for bacterial protein synthesis .
  • Molecular modeling studies suggest that certain derivatives exhibit better docking scores compared to existing antibiotics, indicating a strong potential for development as antibacterial agents .

3. Anticancer Properties

Benzothiazine compounds are also being investigated for their anticancer properties:

  • Some studies suggest that modifications to the benzothiazine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions have demonstrated significant growth-inhibitory effects on cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : Activation of KATP channels leads to alterations in ion currents and membrane potentials in pancreatic beta cells .
  • Inhibition of Protein Synthesis : Targeting PDF disrupts bacterial protein synthesis pathways, contributing to its antibacterial effects .

Case Studies and Research Findings

StudyFindings
Synthesis and Pharmacological Evaluation (2005)Demonstrated that benzothiazine derivatives inhibit insulin release and lower blood pressure in rats .
Antibacterial Activity Assessment (2024)Identified promising antibacterial agents against S. aureus with significant biofilm inhibition capabilities .
Anticancer Activity StudiesShowed that structural modifications enhance cytotoxicity against multiple cancer cell lines .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
AlkylationEthyl iodide, K₂CO₃, acetonitrile, reflux (7 h)77.8%
Ring ExpansionUltrasonic waves, water bath60–75%

Basic: How is HPLC optimized for purity assessment and impurity profiling of this compound?

Methodological Answer:
HPLC methods validated in pharmacopeial standards (e.g., Pharmacopeial Forum) are adapted for this compound:

  • Mobile Phase : Methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3), pH adjusted to 5.5 with phosphoric acid .
  • Detection : UV at 260–350 nm, depending on related impurities (e.g., methylthiazole derivatives absorb at 260 nm) .
  • Column : C18 reverse-phase, flow rate 1.0 mL/min, retention time ~8–12 minutes for the parent compound.

Q. Table 2: Impurity Limits for Analogous Benzothiazines

ImpurityRelative Retention Time (nm)Response FactorLimit (%)
4-Hydroxy-2-methyl derivative3500.50.1
2-Amino-5-methylthiazole2600.41.0

Advanced: How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:
Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Orthogonal Assays : Validate antiviral or anti-inflammatory activity using both in vitro (e.g., plaque reduction) and in silico (docking studies targeting viral proteases or COX-2) .
  • Crystallographic Analysis : Resolve conformational ambiguities via X-ray diffraction (e.g., distorted half-chair conformation of the thiazine ring impacts binding) .
  • Meta-Analysis of Substituent Effects : Compare substituents (e.g., 3,4-dimethoxyphenyl vs. 4-methylphenyl) to correlate electronic/steric properties with activity trends .

Advanced: What computational approaches predict the compound’s physicochemical properties?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. For analogs, logP ≈ 2.5–3.0 correlates with moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., SARS-CoV-2 Mpro) using software like GROMACS, focusing on π-π stacking with Phe140 .
  • Density Functional Theory (DFT) : Calculate charge distribution on the cyano group to rationalize nucleophilic reactivity .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolve the distorted half-chair conformation of the thiazine ring and intermolecular C-H···S interactions .
  • NMR : Key signals include δ 2.35 ppm (C6-methyl), δ 7.2–7.8 ppm (aromatic protons), and δ 3.8–4.0 ppm (methoxy groups) .
  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretches) .

Advanced: How are reaction yields optimized for intermediates like sodium saccharin derivatives?

Methodological Answer:

  • Solvent Selection : Acetonitrile improves alkylation efficiency vs. DMF or THF .
  • Catalyst Loading : Excess K₂CO₃ (2–3 equivalents) enhances deprotonation of hydroxy intermediates .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >70% .

Q. Table 3: Yield Optimization Parameters

ParameterOptimal RangeEffect on Yield
K₂CO₃ (eq.)2.0–2.5Maximizes deprotonation
Temperature80–100°CBalances rate vs. decomposition

Advanced: How do structural modifications influence metabolic stability?

Methodological Answer:

  • Methoxy Groups : 3,4-Dimethoxyphenyl substituents reduce CYP450-mediated oxidation (vs. unsubstituted phenyl), extending half-life in vivo .
  • Sulfone Group : The 1,1-dioxide moiety enhances solubility but may increase renal clearance .
  • Cyano Group : Introduces metabolic liability via nitrile hydratase pathways; stability improved by substituting with trifluoromethyl .

Basic: What are critical intermediates in the compound’s synthesis?

Methodological Answer:
Key intermediates include:

  • Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate : Synthesized from sodium saccharin and ethyl chloroacetate under microwave conditions .
  • 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide : Alkylated with 3,4-dimethoxyphenyl groups via SN2 mechanisms .

Q. Table 4: Intermediate Characterization

IntermediateKey Spectral DataRole in Synthesis
Sodium saccharin derivativeIR: 1150 cm⁻¹ (S=O)Core scaffold precursor

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